3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea
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Overview
Description
3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea is a compound that features a tetrahydrofuran ring substituted with a hydroxyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea typically involves the reaction of 3-hydroxytetrahydrofuran with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenylurea moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea involves its interaction with specific molecular targets. The hydroxyl group and phenylurea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may modulate enzymatic activity or interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Hydroxytetrahydrofuran: A precursor in the synthesis of 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea.
Phenylurea: A related compound with similar structural features but lacking the tetrahydrofuran ring.
Uniqueness: this compound is unique due to the presence of both the tetrahydrofuran ring and the phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 3-[(3-hydroxyoxolan-3-yl)methyl]-1-phenylurea is a member of the phenylurea class, which has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The urea moiety plays a crucial role in binding to target proteins, potentially affecting signaling pathways related to cancer cell growth.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from in vitro assays:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 | 2.39 ± 0.10 | BRAF inhibition |
HCT116 | 3.90 ± 0.33 | BRAF inhibition |
PC-3 | Not significant | Poor activity |
These results indicate that the compound exhibits significant inhibitory activity against lung adenocarcinoma (A549) and colorectal cancer (HCT116) cell lines, suggesting its potential as an anticancer agent targeting the BRAF pathway .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified that modifications on the phenyl ring and the urea nitrogen can significantly influence the compound's potency. For instance, substituents that are electron-withdrawing enhance activity, while electron-donating groups decrease it. The presence of a hydroxyl group on the oxolane ring may also contribute to increased solubility and bioavailability.
Case Studies
- In Vivo Efficacy : In a mouse xenograft model, administration of this compound resulted in a significant reduction in tumor size compared to controls. This study highlighted the compound's potential for further development as a therapeutic agent for solid tumors.
- Combination Therapy : Preliminary data suggest that combining this compound with standard chemotherapy agents may enhance therapeutic efficacy. In vitro studies showed synergistic effects when used alongside doxorubicin in breast cancer cell lines.
Safety Profile
Toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. Further clinical trials are necessary to establish comprehensive safety data.
Properties
IUPAC Name |
1-[(3-hydroxyoxolan-3-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11(14-10-4-2-1-3-5-10)13-8-12(16)6-7-17-9-12/h1-5,16H,6-9H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNLIKVFGZWPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.